molecular formula C16H20N2O2S B4397744 (3-Methyl(2-pyridyl))[(2,3,4,5-tetramethylphenyl)sulfonyl]amine

(3-Methyl(2-pyridyl))[(2,3,4,5-tetramethylphenyl)sulfonyl]amine

Cat. No.: B4397744
M. Wt: 304.4 g/mol
InChI Key: ZSKQVKXJHINCRR-UHFFFAOYSA-N
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Description

(3-Methyl(2-pyridyl))[(2,3,4,5-tetramethylphenyl)sulfonyl]amine is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl(2-pyridyl))[(2,3,4,5-tetramethylphenyl)sulfonyl]amine typically involves the sulfonation of a tetramethylbenzene derivative followed by the introduction of the pyridinyl group. One common method includes:

    Sulfonation: Tetramethylbenzene is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.

    Amination: The resulting sulfonyl chloride is then reacted with 3-methyl-2-aminopyridine under basic conditions to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl(2-pyridyl))[(2,3,4,5-tetramethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products

    Oxidation: Formation of tetramethylbenzoic acid derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(3-Methyl(2-pyridyl))[(2,3,4,5-tetramethylphenyl)sulfonyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methyl(2-pyridyl))[(2,3,4,5-tetramethylphenyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The pyridinyl group may enhance binding affinity and specificity through additional interactions with the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide
  • 2,3,5,6-tetramethylbenzenesulfonamide
  • N-(3-methyl-2-pyridinyl)benzenesulfonamide

Uniqueness

(3-Methyl(2-pyridyl))[(2,3,4,5-tetramethylphenyl)sulfonyl]amine is unique due to the specific arrangement of methyl groups and the presence of the pyridinyl substituent

Properties

IUPAC Name

2,3,4,5-tetramethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-10-7-6-8-17-16(10)18-21(19,20)15-9-11(2)12(3)13(4)14(15)5/h6-9H,1-5H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKQVKXJHINCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C(=C(C(=C2)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Methyl(2-pyridyl))[(2,3,4,5-tetramethylphenyl)sulfonyl]amine
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(3-Methyl(2-pyridyl))[(2,3,4,5-tetramethylphenyl)sulfonyl]amine
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(3-Methyl(2-pyridyl))[(2,3,4,5-tetramethylphenyl)sulfonyl]amine
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(3-Methyl(2-pyridyl))[(2,3,4,5-tetramethylphenyl)sulfonyl]amine
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(3-Methyl(2-pyridyl))[(2,3,4,5-tetramethylphenyl)sulfonyl]amine

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